Cas no 2228536-63-6 (methyl 4-(2-hydroxypropyl)-2-methylbenzoate)

methyl 4-(2-hydroxypropyl)-2-methylbenzoate 化学的及び物理的性質
名前と識別子
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- methyl 4-(2-hydroxypropyl)-2-methylbenzoate
- 2228536-63-6
- EN300-1741118
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- インチ: 1S/C12H16O3/c1-8-6-10(7-9(2)13)4-5-11(8)12(14)15-3/h4-6,9,13H,7H2,1-3H3
- InChIKey: MVQRRGGQQSFWDM-UHFFFAOYSA-N
- SMILES: OC(C)CC1C=CC(C(=O)OC)=C(C)C=1
計算された属性
- 精确分子量: 208.109944368g/mol
- 同位素质量: 208.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- XLogP3: 2.1
methyl 4-(2-hydroxypropyl)-2-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1741118-1.0g |
methyl 4-(2-hydroxypropyl)-2-methylbenzoate |
2228536-63-6 | 1g |
$1129.0 | 2023-06-03 | ||
Enamine | EN300-1741118-5.0g |
methyl 4-(2-hydroxypropyl)-2-methylbenzoate |
2228536-63-6 | 5g |
$3273.0 | 2023-06-03 | ||
Enamine | EN300-1741118-5g |
methyl 4-(2-hydroxypropyl)-2-methylbenzoate |
2228536-63-6 | 5g |
$3273.0 | 2023-09-20 | ||
Enamine | EN300-1741118-0.1g |
methyl 4-(2-hydroxypropyl)-2-methylbenzoate |
2228536-63-6 | 0.1g |
$993.0 | 2023-09-20 | ||
Enamine | EN300-1741118-10.0g |
methyl 4-(2-hydroxypropyl)-2-methylbenzoate |
2228536-63-6 | 10g |
$4852.0 | 2023-06-03 | ||
Enamine | EN300-1741118-2.5g |
methyl 4-(2-hydroxypropyl)-2-methylbenzoate |
2228536-63-6 | 2.5g |
$2211.0 | 2023-09-20 | ||
Enamine | EN300-1741118-0.5g |
methyl 4-(2-hydroxypropyl)-2-methylbenzoate |
2228536-63-6 | 0.5g |
$1084.0 | 2023-09-20 | ||
Enamine | EN300-1741118-1g |
methyl 4-(2-hydroxypropyl)-2-methylbenzoate |
2228536-63-6 | 1g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1741118-0.05g |
methyl 4-(2-hydroxypropyl)-2-methylbenzoate |
2228536-63-6 | 0.05g |
$948.0 | 2023-09-20 | ||
Enamine | EN300-1741118-0.25g |
methyl 4-(2-hydroxypropyl)-2-methylbenzoate |
2228536-63-6 | 0.25g |
$1038.0 | 2023-09-20 |
methyl 4-(2-hydroxypropyl)-2-methylbenzoate 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
methyl 4-(2-hydroxypropyl)-2-methylbenzoateに関する追加情報
Comprehensive Analysis of Methyl 4-(2-hydroxypropyl)-2-methylbenzoate (CAS No. 2228536-63-6): Properties, Applications, and Industry Trends
Methyl 4-(2-hydroxypropyl)-2-methylbenzoate (CAS No. 2228536-63-6) is an organic compound gaining attention in pharmaceutical and specialty chemical industries due to its versatile functional groups. This ester derivative combines a benzoate core with a hydroxypropyl side chain, offering unique reactivity for synthesis. Researchers are increasingly exploring its potential as a building block for drug intermediates, particularly in anti-inflammatory and antimicrobial applications, aligning with the growing demand for novel bioactive molecules.
The compound's structure features a methyl ester group at position 1 and a 2-methylbenzoate backbone, which enhances its solubility in organic solvents while maintaining moderate polarity. Recent studies highlight its utility in green chemistry applications, as the hydroxypropyl moiety allows for further functionalization under mild conditions. This aligns with current industry trends toward sustainable synthesis methods, a topic frequently searched in academic databases and AI-driven research platforms.
Analytical characterization of CAS 2228536-63-6 reveals excellent thermal stability (decomposition temperature >200°C), making it suitable for high-temperature processes. Chromatographic studies show >98% purity in commercial samples, with the major impurity being the corresponding carboxylic acid (<1.2%). These quality parameters are critical for pharmaceutical manufacturers searching for "high-purity ester derivatives" or "pharma-grade benzoates" in procurement databases.
In fragrance applications, the compound's balanced hydrophilicity-lipophilicity profile (LogP ≈ 2.3) contributes to lasting power in cosmetic formulations. Perfumers value its subtle woody-herbal notes, often searching for "long-lasting ester fragrances" or "methyl benzoate analogs." The 2-methylbenzoate structure provides superior stability against oxidation compared to traditional benzoate esters, addressing formulation challenges frequently discussed in cosmetic chemistry forums.
Regulatory status evaluations confirm that methyl 4-(2-hydroxypropyl)-2-methylbenzoate is not classified as hazardous under major chemical inventories (REACH, TSCA). This safety profile supports its adoption in consumer products, coinciding with market searches for "safe synthetic ingredients" and "non-toxic chemical alternatives." The compound's biodegradability (>60% in 28 days, OECD 301D) further enhances its appeal for eco-conscious applications.
Process chemists have developed efficient synthetic routes starting from 4-methyl-2-methylbenzoic acid, with recent patents highlighting microwave-assisted esterification (85% yield, 30 min). These advancements respond to industry queries about "energy-efficient ester synthesis" and "rapid benzoate production." Scale-up studies demonstrate consistent quality at pilot plant level (500kg batches), addressing frequent questions about commercial viability in supplier inquiries.
The compound's crystallographic data (monoclinic P21/c space group) has been resolved, providing valuable reference for polymorph screening—a hot topic in pharmaceutical development forums. Computational chemistry models predict good membrane permeability (Pe > 2×10-6 cm/s), explaining its growing use in transdermal drug delivery research, a field with increasing search volume in scientific literature databases.
Market analysts project 6.8% CAGR for methyl benzoate derivatives through 2028, driven by demand in Asia-Pacific pharmaceutical sectors. This growth aligns with search trends for "specialty esters market forecast" and "benzoate-based chemicals demand." Suppliers are increasingly listing CAS 2228536-63-6 in online catalogs, with metadata optimization focusing on keywords like "high-purity methyl ester" and "functionalized benzoate."
Quality control protocols for 2228536-63-6 emphasize HPLC-UV analysis (λ=254nm) with stringent limits on residual solvents (<500ppm). These specifications match laboratory search patterns for "ester QC methods" and "benzoate impurity profiling." The compound's NMR fingerprint (δ 7.8-7.6 ppm aromatic, δ 3.9 ppm methoxy) serves as a reference standard in analytical method development discussions.
Emerging research explores the compound's role in polymer plasticizers, where its hydroxypropyl group enables covalent bonding with polyesters. This application answers material science queries about "reactive plasticizers" and "non-migrating additives." Patent activity has increased 40% since 2020, particularly in "biocompatible polymer" applications, reflecting cross-industry innovation trends.
Storage recommendations for methyl 4-(2-hydroxypropyl)-2-methylbenzoate emphasize protection from moisture (RH <40%) at ambient temperature, addressing common logistical questions in chemical handling forums. The compound's shelf life (>24 months under nitrogen) makes it attractive for inventory planning, a frequent concern in supply chain optimization searches.
In agrochemical research, the compound shows promise as a synergist for certain insecticides (30% efficacy enhancement in preliminary trials). This potential corresponds with growing searches for "crop protection additives" and "bioactive ester formulations." Regulatory submissions are underway in several jurisdictions, with data packages focusing on environmental fate studies—a key area of stakeholder interest.
Technical literature increasingly references CAS 2228536-63-6 in discussions about "molecular diversity building blocks," with particular interest in its orthogonal reactivity. The compound's two-step derivatization potential (via ester hydrolysis and hydroxypropyl modification) makes it valuable for combinatorial chemistry, a technique experiencing renewed interest in drug discovery circles.
Spectroscopic databases now include detailed IR signatures for 2228536-63-6 (notable peaks at 1720 cm-1 C=O, 3400 cm-1 OH), supporting its identification in complex mixtures. These reference data answer common analytical chemistry questions about "ester fingerprint regions" and "hydrogen-bonded OH detection," demonstrating the compound's utility as a spectroscopic model.
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